Thallium(3+) triformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

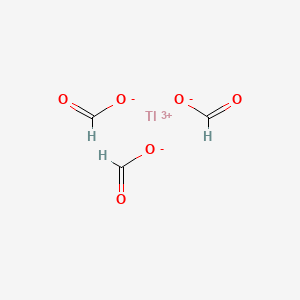

Thallium(3+) triformate, with the chemical formula Tl(HCOO)₃, is a trivalent thallium complex where three formate (HCOO⁻) ligands coordinate with the Tl³⁺ ion. While direct references to this compound are absent in the provided evidence, its properties can be inferred from general thallium chemistry and analogous metal formates.

- Synthesis: Likely synthesized via reaction of thallium(III) hydroxide (Tl(OH)₃) with formic acid (HCOOH) or through salt metathesis involving Tl³⁺ salts and formate donors. Such methods align with synthetic strategies for other metal formates (e.g., aluminium triformate) and Tl(III) organometallics .

- Physical Properties:

- Molecular weight: ~339.38 g/mol (Tl: 204.38 + 3×45 for HCOO⁻).

- Solubility: Expected to be water-soluble, as Tl(I) acetate (TlC₂H₃O₂) is highly soluble , and Tl(III) complexes are stabilized in solution by ligand coordination .

- Stability: More stable than uncomplexed Tl(III) salts (e.g., Tl₂O₃, which is insoluble) due to formate ligand stabilization .

- For example, Tl(III) salts are known to oxidize olefins and phenols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thallium(3+) triformate can be synthesized through several methods. One common approach involves the reaction of thallium(III) oxide with formic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thallium(III) salts and formic acid. The process requires careful handling due to the toxicity of thallium compounds and the need for precise reaction conditions to achieve high yields.

Chemical Reactions Analysis

Oxidation and Redox Behavior

Thallium(III) acts as a strong oxidizing agent:

Halogens and Complexation

Hydrolysis and Precipitation

Structural and Coordination Chemistry

Thallium(III) complexes exhibit varied geometries:

-

TlX₃(OH₂)ₙ :

Toxicity and Handling

All thallium(III) compounds are highly toxic :

Scientific Research Applications

Materials Science

Optoelectronic Applications

Thallium(3+) compounds, including triformate, are used in the production of advanced optoelectronic materials. Thallium is known for its high refractive index and photoconductive properties, making it suitable for applications in infrared optics, phosphors, and specialty glasses. Thallium(3+) triformate can be utilized to create materials that enhance the performance of optical devices such as lenses and fiber optics .

Semiconductor Industry

Thallium compounds are employed in the semiconductor industry for their unique electrical properties. This compound can be used as a precursor for the synthesis of thallium-based semiconductors, which are essential for developing high-performance electronic devices. The compound's ability to form stable complexes with various ligands enhances its utility in creating novel semiconductor materials .

Medicinal Chemistry

Therapeutic Applications

this compound has potential therapeutic applications due to its interaction with biological systems. Research indicates that thallium compounds can be used in imaging techniques for diagnosing certain tumors. The compound's ability to form stable complexes may allow it to serve as a contrast agent in medical imaging modalities such as scintigraphy .

Toxicology and Chelation Therapy

Despite its potential benefits, thallium compounds are also associated with toxicity. This compound's toxicity necessitates the exploration of chelation therapies to mitigate its harmful effects. Studies have shown that combining chelating agents like deferasirox and deferiprone can effectively reduce thallium levels in biological systems, highlighting the importance of understanding thallium's biochemical interactions .

Environmental Applications

Pollution Monitoring

this compound can be utilized in environmental monitoring due to its sensitivity to various environmental conditions. Its chemical properties allow it to act as an indicator of pollution levels, particularly in water bodies contaminated with heavy metals. This application is crucial for assessing the ecological impact of industrial processes that release thallium into the environment .

Remediation Strategies

Given thallium's toxic nature, research into remediation strategies is essential. This compound can be part of innovative approaches to detoxify contaminated sites through chemical stabilization or extraction methods. Understanding the compound's behavior in different environmental matrices aids in developing effective remediation techniques .

Case Study 1: Thallium Toxicity and Chelation Therapy

A study conducted on Wistar rats demonstrated the efficacy of combined chelation therapy using deferasirox and deferiprone in reducing serum and tissue thallium levels after exposure to thallium(III). The results indicated significant reductions in toxicity symptoms and restored normal iron concentrations, emphasizing the importance of managing thallium exposure through effective therapeutic strategies .

Case Study 2: Optoelectronic Material Development

Research on thallium-based optical materials highlighted the use of this compound as a precursor for synthesizing high-performance infrared optical components. The study showcased how these materials could enhance the efficiency of optical devices used in telecommunications and sensing applications .

Mechanism of Action

The mechanism by which thallium(3+) triformate exerts its effects involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes, leading to disruptions in cellular function. The compound can also induce oxidative stress and damage cellular structures, contributing to its toxicity.

Comparison with Similar Compounds

Comparison with Trivalent Metal Formates

Key Findings :

- This compound is distinguished by its high toxicity, limiting industrial use compared to aluminium or indium analogs.

- Its stability in aqueous solutions surpasses that of uncomplexed Tl(III) oxides due to formate coordination .

Comparison with Other Thallium Compounds

Key Findings :

- Tl(3+) triformate’s solubility and stability exceed those of TlCl₃ due to ligand effects .

- Tl(III) compounds are generally more toxic than Tl(I) analogs, but Tl(I) salts remain hazardous due to bioaccumulation .

Toxicity Comparison with Heavy Metals

Key Findings :

- Tl(3+) triformate’s toxicity profile aligns with Hg(II) compounds, necessitating stringent handling protocols .

Biological Activity

Thallium(3+) triformate, a thallium compound, has garnered attention due to its significant biological activity, particularly its toxicity and potential therapeutic applications. This article explores the biological effects, mechanisms of toxicity, and relevant case studies associated with this compound.

This compound (Tl(COOH)₃) is a coordination complex formed by thallium ions and formate ligands. The compound's structure influences its biological interactions and toxicity profile. Thallium predominantly exists in two oxidation states: +1 and +3, with the +3 state being more toxic due to its ability to interfere with biological systems.

Mechanisms of Toxicity

Thallium compounds, including this compound, exhibit a range of toxic effects primarily due to their ability to disrupt cellular processes. The following mechanisms have been identified:

- Enzyme Inhibition : Thallium can inhibit critical enzymes involved in cellular respiration and metabolism, leading to energy depletion in cells.

- DNA Damage : Studies indicate that thallium exposure may result in genotoxic effects, including DNA strand breaks and impaired DNA repair mechanisms .

- Neurotoxicity : Thallium is known to accumulate in the nervous system, causing symptoms such as peripheral neuropathy and encephalopathy .

Toxicity Studies

A study investigating the effects of thallium on Wistar rats demonstrated significant toxicity after administration of this compound. The research highlighted symptoms such as gastrointestinal disturbances, neurological impairment, and renal damage. Serum thallium levels were markedly elevated, indicating systemic absorption and toxicity .

Table 1: Observed Toxic Effects of this compound in Animal Models

| Symptom | Description |

|---|---|

| Gastrointestinal Disturbance | Nausea, vomiting, diarrhea |

| Neurological Symptoms | Peripheral neuropathy, seizures |

| Renal Damage | Elevated serum creatinine levels |

| Hepatic Toxicity | Liver enzyme elevation |

Chelation Therapy

Research has explored the efficacy of chelation therapy for mitigating thallium toxicity. A study used a combination of deferasirox and deferiprone in rats treated with this compound. The results showed that combined therapy significantly reduced serum thallium levels and alleviated toxic symptoms compared to monotherapy .

Table 2: Efficacy of Chelation Agents on Thallium Levels

| Treatment Type | Initial Serum Tl Level (μg/dL) | Final Serum Tl Level (μg/dL) | Efficacy (%) |

|---|---|---|---|

| Control | 150 | 145 | 3 |

| Deferasirox | 150 | 80 | 47 |

| Deferiprone | 150 | 90 | 40 |

| Combined Therapy | 150 | 50 | 67 |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for thallium(3+) triformate, and how can reaction conditions be optimized for purity?

this compound synthesis typically involves reacting thallium(III) salts with formic acid derivatives under controlled pH and temperature. For example, analogous thallium(III) compounds like tetrachloromonospirocyclotriphosphazenes are synthesized via refluxing thallium precursors with ligands in tetrahydrofuran (THF), monitored by thin-layer chromatography (TLC) to track product formation . Optimization requires adjusting stoichiometry, solvent polarity (e.g., THF vs. aqueous systems), and reaction duration to minimize side products. Purity is enhanced by column chromatography and recrystallization .

Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?

X-ray crystallography is the gold standard for determining crystal structure and coordination geometry. Complementary techniques include:

- NMR spectroscopy : To assess ligand coordination symmetry (though thallium’s quadrupolar nuclei complicate interpretation).

- FTIR spectroscopy : Identifies formate ligand binding modes (e.g., bridging vs. monodentate) via carboxylate stretching frequencies (~1600 cm⁻¹) .

- Elemental analysis : Validates stoichiometry via carbon/hydrogen content .

Q. What are the primary toxicity concerns when handling this compound in laboratory settings?

Thallium(III) compounds exhibit extreme toxicity, targeting the nervous system, kidneys, and skin. Researchers must use glove boxes, fume hoods, and personal protective equipment (PPE). Urinalysis (e.g., 10-P urine tests) and atomic absorption spectroscopy (AAS) are recommended for exposure monitoring . Waste disposal must comply with hazardous material regulations due to environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in stability constants often arise from solvent effects or measurement techniques. Triangulation using multiple methods—e.g., calorimetry, potentiometric titration, and DFT calculations—is critical. For instance, NIST-recommended ionization energy (IE) data and appearance energy (AE) measurements provide cross-validated benchmarks . Statistical meta-analysis of published datasets can identify systematic biases (e.g., pH-dependent decomposition overlooked in early studies) .

Q. What experimental design considerations are essential for studying this compound’s environmental behavior in aqueous systems?

Simulate natural conditions by:

- pH gradients : Test stability across pH 2–10 to model soil/water interfaces.

- Competing ligands : Introduce humic acids or chloride ions to assess ligand-exchange kinetics .

- Microbial interactions : Use green microalgae (e.g., Chlorella) to study bioaccumulation and redox transformations (Tl³⁺ → Tl⁺) . Data should be validated via ICP-MS for thallium speciation and LC-MS for organic byproducts .

Q. How can mechanistic studies distinguish between radical vs. non-radical pathways in this compound-mediated reactions?

Employ radical traps (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy to detect transient species. Kinetic isotope effects (KIEs) and Hammett plots further elucidate mechanisms. For example, a negligible KIE suggests non-radical ligand-centered processes, while a large KIE implicates hydrogen-atom transfer pathways . Contrast with TlCl₃ reference systems to isolate formate-specific effects .

Q. What strategies mitigate crystallographic disorder in this compound single-crystal studies?

Disorder arises from thallium’s large ionic radius and flexible coordination. Solutions include:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

- High-resolution synchrotron XRD : Enhances data quality for anisotropic refinement.

- Twinned crystal modeling : Use software like TWINABS to deconvolute overlapping reflections .

Q. Methodological Guidance

Q. How should researchers address incomplete or conflicting toxicity data in risk assessments?

Apply weight-of-evidence (WoE) frameworks:

- In vitro assays : Compare cytotoxicity in human cell lines (e.g., HEK293) with microbial models (e.g., Vibrio fischeri bioluminescence inhibition) .

- Cross-species extrapolation : Use allometric scaling adjusted for thallium’s unique biodistribution .

- Uncertainty quantification : Report confidence intervals for LD₅₀ values derived from probit analysis .

Q. What computational approaches predict this compound’s reactivity in catalytic applications?

Density functional theory (DFT) with relativistic pseudopotentials (e.g., LANL2DZ for Tl) models electron transfer and orbital interactions. Compare HOMO-LUMO gaps with experimental redox potentials (e.g., cyclic voltammetry) to validate predictions. Molecular dynamics (MD) simulations further explore solvation effects .

Q. Data Presentation Standards

- Tables : Include crystallographic parameters (space group, R factors), spectroscopic peaks, and toxicity thresholds.

- Figures : Use reaction schematics with annotated intermediates and free-energy diagrams .

- Supplemental Information : Provide raw diffraction data, computational input files, and full toxicity datasets .

Properties

CAS No. |

71929-23-2 |

|---|---|

Molecular Formula |

C3H3O6Tl |

Molecular Weight |

339.44 g/mol |

IUPAC Name |

thallium(3+);triformate |

InChI |

InChI=1S/3CH2O2.Tl/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

JAFVUPNQLHBQOV-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tl+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.